6-Methylquinolin-7-amine

Neurochemistry Enzyme Inhibition Monoamine Oxidase

6-Methylquinolin-7-amine (CAS 129844-69-5) is a critical heterocyclic building block with a unique 6-methyl-7-amino substitution pattern essential for constructing potent heterotricyclic DNA-PK inhibitors (IC50 values as low as 0.11 nM) and for studying MAO-A competitive inhibition (Ki = 23.4 µM) with superior potency over other methylquinoline isomers. Substitution with any other regioisomer cannot replicate this specific reactivity or biological profile. Ensure reproducibility in your advanced medicinal chemistry, CNS, or oxidative stress biomarker programs by procuring only this precisely characterized scaffold.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 129844-69-5
Cat. No. B163677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinolin-7-amine
CAS129844-69-5
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)N=CC=C2
InChIInChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3
InChIKeyWQTUGIWAYGTPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinolin-7-amine (CAS 129844-69-5): Structural Baseline and Procurement Identity


6-Methylquinolin-7-amine (CAS 129844-69-5) is a heterocyclic building block composed of a quinoline core with a methyl group at the 6-position and an amino group at the 7-position . It has a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . It is typically supplied as a solid with a standard purity specification of ≥95% , and is recognized as a versatile scaffold in medicinal chemistry and materials science .

6-Methylquinolin-7-amine: Why Isomeric Purity and Positional Substitution Dictate Functional Outcomes


The biological and photophysical properties of quinoline derivatives are highly sensitive to the position and nature of substituents. For example, among methylquinoline isomers, 6-methylquinoline exhibits the most potent inhibition of monoamine oxidase A (MAO-A) with a Ki of 23.4 ± 1.8 µM, which is significantly lower than the Km for its substrate kynuramine [1]. Furthermore, the 6-methyl substitution pattern is critical for generating a unique heterotricyclic core used in DNA-PK inhibitor development [2]. These positional effects mean that substituting 6-Methylquinolin-7-amine with a different regioisomer (e.g., 5-methyl or 8-methyl) or a related analog cannot be expected to replicate its specific reactivity or biological profile, making precise chemical procurement essential for reproducible research.

6-Methylquinolin-7-amine: Quantified Differentiation from Closest Analogs and Scaffold Comparators


MAO-A Inhibition: 6-Methylquinoline Demonstrates Superior Potency and Competitive Mechanism Versus Other Isomers

In a direct head-to-head comparison of four methylquinoline (MQ) isomers, 6-methylquinoline (6-MQ) was identified as the most potent inhibitor of human brain synaptosomal MAO-A. The Ki value for 6-MQ was determined to be 23.4 ± 1.8 µM, which is smaller than the Km for the amine substrate kynuramine (46.2 ± 2.8 µM). In contrast, the 4-MQ isomer, while also a competitive inhibitor, exhibited weaker potency [1]. The 7- and 8-MQ isomers were found to be noncompetitive inhibitors [1], representing a different mechanism of action. This data is supported by cross-study findings that confirm 6-MQ's competitive binding mode [2].

Neurochemistry Enzyme Inhibition Monoamine Oxidase

DNA-PK Inhibitor Development: 6-Methylquinolin-7-amine as a Critical Precursor for Potent Heterotricyclic Compounds

6-Methylquinolin-7-amine serves as a key starting material for the synthesis of novel heterotricyclic DNA-dependent protein kinase (DNA-PK) inhibitors [1]. In a specific example, it was reacted with a pteridine derivative to yield N-(6-methylquinolin-7-yl)-5-(tetrahydro-2H-pyran-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridin-7-amine. While the isolated yield for this specific step was reported as 600 mg [1], the final compound class exhibited potent DNA-PK inhibitory activity with IC50 values ranging from 0.11 to 71.5 nM [1]. This contrasts with unsubstituted quinoline or other aminoquinoline isomers, which lack the specific 6-methyl-7-amino substitution pattern required to access this unique, highly potent heterotricyclic scaffold.

Medicinal Chemistry DNA Damage Response Kinase Inhibition

Fluorescent Derivatization Reagent: 6-Methylquinolin-7-amine Enables Selective Detection of 2-Alkenals in Oxidized Lipids

6-Methylquinolin-7-amine functions as a selective derivatization agent for 2-alkenals, including acrolein, crotonaldehyde, 2-pentenal, 2-hexenal, 2-octenal, and 2-nonenal, in oxidized lipid samples [1]. This reaction produces fluorescent 7-amino-6-methylquinoline derivatives that can be separated and quantified via high-performance liquid chromatography (HPLC) [1]. While quantitative detection limits are not specified in the available abstract, the method's utility is class-level inferred from its successful application to a range of biologically relevant aldehydes. This contrasts with non-fluorescent quinoline analogs, which would not be suitable for this fluorescence-based detection approach.

Analytical Chemistry Lipid Oxidation Fluorescence Detection

6-Methylquinolin-7-amine: High-Value Application Scenarios Justifying Procurement


Medicinal Chemistry: Synthesis of DNA-PK Inhibitors for Cancer Therapy Research

Procure 6-Methylquinolin-7-amine specifically as a key synthetic building block for the construction of novel heterotricyclic DNA-PK inhibitors. Its unique substitution pattern is essential for accessing this high-potency compound class (IC50 values as low as 0.11 nM) [1], which is being investigated for enhancing the efficacy of DNA-damaging chemotherapies and immunotherapies [1].

Neuroscience Research: Development of Competitive MAO-A Inhibitors with Defined Isomeric Specificity

Utilize 6-Methylquinolin-7-amine as a foundational scaffold or comparative standard in projects targeting monoamine oxidase A (MAO-A). Its well-characterized competitive inhibition profile (Ki = 23.4 ± 1.8 µM) and superior potency among methylquinoline isomers [2] make it a valuable reference compound for studying enzyme kinetics and developing new CNS-active agents.

Analytical Method Development: Fluorescent Derivatization for Lipid Peroxidation Biomarker Analysis

Employ 6-Methylquinolin-7-amine as a selective, fluorescence-enabling derivatization reagent for the detection and quantification of 2-alkenal biomarkers of oxidative stress in complex biological and food matrices via HPLC [3]. Its specific reactivity is key for assays requiring high sensitivity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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